13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one
Description
13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one is a spirocyclic compound featuring a complex polycyclic architecture with fused nitrogen-containing heterocycles. Its structure comprises two spiro junctions (at positions 4.0.56 and 35) and a pyridinylmethyl substituent, which contributes to its unique conformational and electronic properties. The compound’s rigid spiro framework and nitrogen-rich core make it a candidate for applications in medicinal chemistry, particularly in targeting enzyme active sites or protein-protein interactions. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX and visualization software such as ORTEP-3 playing critical roles in elucidating bond lengths, angles, and ring puckering parameters.
Properties
IUPAC Name |
13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-15-17(5-9-20-15)13-21(11-14-2-1-6-19-10-14)12-16(17)3-7-18-8-4-16/h1-2,6,10,18H,3-5,7-9,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKTQWIFDVUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CC23CCNC3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one involves specific chemical reactions and conditions. Detailed synthetic routes typically include steps such as the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
The spirocyclic architecture of 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one distinguishes it from simpler azaspiro compounds. For example:
Notes:
- Ring Puckering : The Cremer-Pople puckering parameters (q, θ) quantify deviations from planarity in cyclic systems. The larger q value (0.45 Å) for 13-(pyridin-3-ylmethyl)-...tetradecan-4-one suggests greater puckering due to steric constraints from the pyridinylmethyl group.
Electronic and Physicochemical Properties
The pyridinylmethyl substituent introduces π-π stacking capabilities and moderate basicity (pKa ~6.5), contrasting with non-aromatic analogs like 7-azadispiro[5.1.4.2]tridecan-2-one (pKa ~4.8). Computational studies (e.g., DFT) reveal enhanced electron density at the triaza core, which may facilitate hydrogen bonding interactions.
Research Findings and Methodological Insights
Key Studies
Crystallographic Refinement : SHELX remains the gold standard for small-molecule refinement, particularly for resolving disorder in spiro systems.
Conformational Analysis : Cremer-Pople parameters standardize comparisons of puckering across azaspiro compounds, enabling quantitative SAR insights.
Visualization Tools : ORTEP-3 provides clarity in depicting steric interactions, critical for rational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
